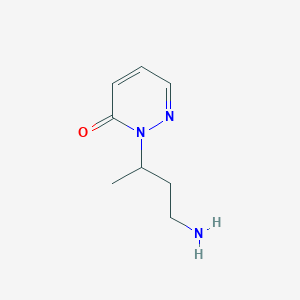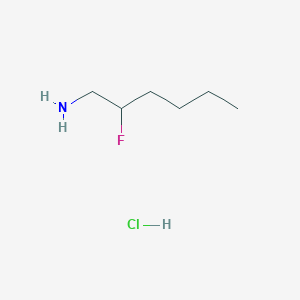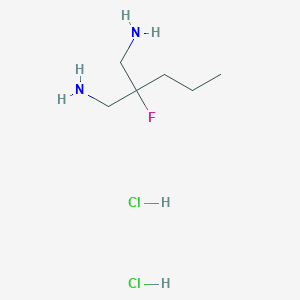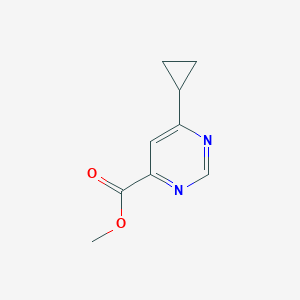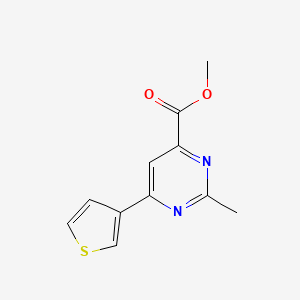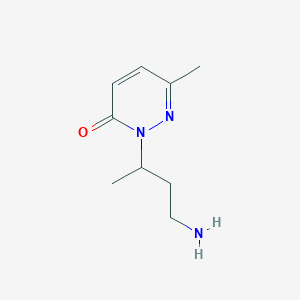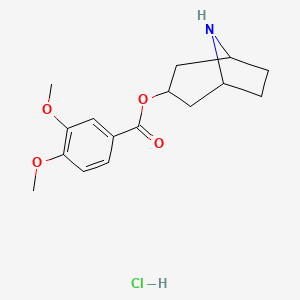
Convolvine hydrochloride
Übersicht
Beschreibung
Convolvine is a tropane alkaloid found in the plant species Convolvulus subhirsutus and C. pseudocanthabrica . It has a molecular formula of C16H21NO4 and a molecular weight of 291.34 g/mol . It is also known by other names such as N-Demethylconvolamine, O-Methyl N-demethylphyllalbine, Norconvolamine, and Veratroylnortropine .
Molecular Structure Analysis
The molecular structures of the hydrochlorides of the N-hexyl-, N-octyl-, and N-nonyl-derivatives of convolvine were established using X-ray crystal structure analyses . The structures of the synthesized compounds were proven using IR and NMR spectroscopy .Chemical Reactions Analysis
While specific chemical reactions involving Convolvine hydrochloride are not detailed in the searched resources, it’s known that convolvine can react with alkylhalides and aliphatic and aromatic acid chlorides to produce various derivatives .Wissenschaftliche Forschungsanwendungen
Stereochemistry and Crystal Structure
Convolvine hydrochloride, derived from the tropane alkaloid convolvine, has been extensively studied for its stereochemical properties. Research by Turgunov et al. (2019) using X-ray diffraction techniques revealed that convolvine hydrochloride and its derivatives have a bicyclic ring system, with hydrogen atom and methyl- and benzyl-substituents located in nitrogen atom, and a veratroyloxy group that is α-axially oriented relative to the tropane core (Turgunov et al., 2019).
Neuro- and Psychopharmacological Investigation
Convolvine has been investigated for its effects on M-receptors in various organs and the central nervous system (CNS). Mirzaev and Aripova (2005) found that convolvine blocks M-receptors in the heart and intestines but increases the sensitivity of M-receptors in the salivary glands and CNS. It exhibits characteristics of a sedative and nootropic agent (Mirzaev & Aripova, 2005).
Reaction with Adipic Acid Chloride and Biological Activities
Okhunov et al. (2013) synthesized compounds based on convolvine reacted with adipic acid chloride. Previous research indicated that convolvine and its derivatives exhibit anti-hypoxic, local anesthetic, anti-inflammatory, and immunomodulating activities. These compounds have also shown antimicrobial and antifungal activities, leading to the development of the antifungal preparation Consubin (Okhunov et al., 2013).
Synthesis of Convolvine Derivatives and Pharmacological Activity
Gapparov et al. (2011) synthesized new derivatives of convolvine and found that these compounds displayed pronounced antihypoxic, immunomodulating, and anti-inflammatory activity (Gapparov et al., 2011).
Palladium-Catalyzed Synthesis of N-(Hetero)arylconvolvine Derivatives
In 2019, Hassine et al. isolated convolvine from Convolvulus dorycnium L. and synthesized N-(het)aryltropanes derivatives through palladium-catalyzed N-arylation. This method enabled the creation of novel tropane scaffolds with biological interests (Hassine et al., 2019).
Cytotoxic Activity Against Cancer Cell Cultures
Tseomashko et al. (2013) explored the cytotoxic activity of convolvine and its derivatives against cancer cell cultures. They discovered significant activity against HeLa and Hep cancer cell cultures, with some derivatives showing high levels of suppression (Tseomashko et al., 2013).
Eigenschaften
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4.ClH/c1-19-14-6-3-10(7-15(14)20-2)16(18)21-13-8-11-4-5-12(9-13)17-11;/h3,6-7,11-13,17H,4-5,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMPBGHZWARRLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Convolvine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






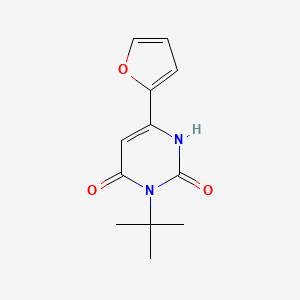
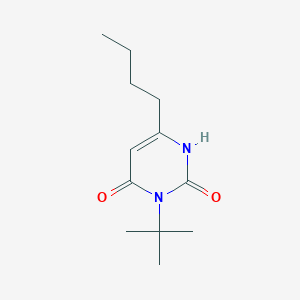
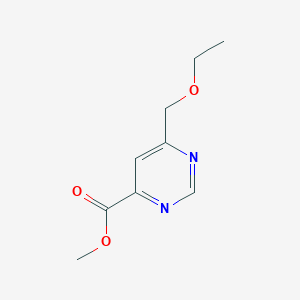
![methyl 2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1484456.png)
